N'-(6-Chloro-2-(4-methylpiperazin-1-yl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine hydrobromide
Description
6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)quinolin-4-amine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with a chloro group, a dimethylaminoethyl group, and a methylpiperazinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
Molecular Formula |
C18H27BrClN5 |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
N-[6-chloro-2-(4-methylpiperazin-1-yl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C18H26ClN5.BrH/c1-22(2)7-6-20-17-13-18(24-10-8-23(3)9-11-24)21-16-5-4-14(19)12-15(16)17;/h4-5,12-13H,6-11H2,1-3H3,(H,20,21);1H |
InChI Key |
NYHZFWREKCYIMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)NCCN(C)C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)quinolin-4-amine hydrobromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Substitution with Dimethylaminoethyl Group: The chlorinated quinoline is reacted with N,N-dimethylethylenediamine under basic conditions to introduce the dimethylaminoethyl group.
Introduction of Methylpiperazinyl Group: The intermediate product is then reacted with 1-methylpiperazine in the presence of a suitable base to form the final compound.
Formation of Hydrobromide Salt: The final compound is treated with hydrobromic acid to form the hydrobromide salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core or the chloro group, resulting in the formation of reduced quinoline derivatives or dechlorinated products.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the dimethylaminoethyl group.
Reduction: Reduced quinoline derivatives or dechlorinated products.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)quinolin-4-amine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, disrupting their normal function and leading to various biological effects. The quinoline core is known to intercalate with DNA, while the dimethylaminoethyl and methylpiperazinyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine hydrochloride: Similar in structure but lacks the quinoline core and methylpiperazinyl group.
1-chloro-2-dimethylaminoethane hydrochloride: Another related compound with a simpler structure.
N-(2-chloroethyl)dimethylamine hydrochloride: Shares the dimethylaminoethyl group but differs in other structural aspects.
Uniqueness
6-chloro-N-[2-(dimethylamino)ethyl]-2-(4-methylpiperazin-1-yl)quinolin-4-amine hydrobromide is unique due to its complex structure, which combines a quinoline core with multiple functional groups. This complexity enhances its potential for diverse applications and interactions with biological targets, making it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
